molecular formula C20H21N5O3S B1673920 N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide CAS No. 137403-12-4

N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide

Cat. No.: B1673920
CAS No.: 137403-12-4
M. Wt: 411.5 g/mol
InChI Key: HKXMQLISPYELRD-UHFFFAOYSA-N
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Description

L-694,247 is a highly potent and selective agonist for the serotonin receptor subtype 5-hydroxytryptamine 1D. It has a 10-fold greater affinity for the 5-hydroxytryptamine 1B receptor and a 25-fold greater affinity for the 5-hydroxytryptamine 1A receptor

Preparation Methods

The synthesis of L-694,247 involves several steps, starting with the preparation of the intermediate compounds. The key synthetic route includes the formation of the 1,2,4-oxadiazole ring and the subsequent attachment of the indole and phenyl groups. The reaction conditions typically involve the use of reagents such as 4-methylsulfonylaminobenzyl, 1,2,4-oxadiazol-5-yl, and 1H-indole-3-yl . Industrial production methods for L-694,247 are not widely documented, but the compound is synthesized under controlled laboratory conditions to ensure high purity and yield.

Chemical Reactions Analysis

L-694,247 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Research

N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide has been investigated for its potential pharmacological properties. The compound is noted for its interactions with various biological targets, particularly in the realm of cancer research and neuropharmacology.

Case Study: Anticancer Activity

Research has shown that derivatives of indole and oxadiazole possess anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit tumor growth in various cancer cell lines. These studies suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Neuropharmacology

The compound's structural components suggest potential activity in modulating neurotransmitter systems. Indole derivatives are often associated with serotonergic activity, which can be beneficial in treating mood disorders.

Research Insights

Studies have indicated that compounds containing indole and oxadiazole moieties can influence serotonin receptors and exhibit antidepressant-like effects in animal models. This highlights the potential of this compound as a candidate for further development in treating depressive disorders.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research suggests that sulfonamide derivatives can exhibit antibacterial and antifungal activities.

Findings on Antimicrobial Efficacy

Recent studies have demonstrated that sulfonamide-containing compounds can inhibit the growth of various bacterial strains. The presence of the methanesulfonamide group in this compound may enhance its efficacy against resistant bacterial strains.

Biochemical Research

The compound's unique structure allows it to serve as a valuable tool in biochemical assays aimed at understanding enzyme interactions and metabolic pathways.

Application Example

In biochemical assays, this compound can be utilized to study its effects on specific enzymes involved in metabolic processes or signal transduction pathways.

Mechanism of Action

L-694,247 exerts its effects by selectively binding to the 5-hydroxytryptamine 1D receptor, which is a subtype of the serotonin receptor. This binding inhibits the activity of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate levels . The compound also inhibits the release of serotonin from neurons, further modulating the serotonergic signaling pathways. These actions result in various physiological effects, including the inhibition of water intake and potential modulation of mood and behavior .

Comparison with Similar Compounds

L-694,247 is compared with other serotonin receptor agonists, such as sumatriptan. While both compounds are potent agonists for the 5-hydroxytryptamine 1D receptor, L-694,247 has a higher affinity and selectivity for this receptor compared to sumatriptan . Other similar compounds include:

L-694,247’s uniqueness lies in its higher potency and selectivity for the 5-hydroxytryptamine 1D receptor, making it a valuable tool for research in serotonin receptor pharmacology.

Biological Activity

N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide, with CAS number 137403-12-4, is a compound that has garnered attention in pharmacological research due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H21N5O3SC_{20}H_{21}N_{5}O_{3}S, with a molecular weight of 411.48 g/mol. It features an indole moiety linked to an oxadiazole group and a methanesulfonamide functional group, which may contribute to its biological activity.

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Inhibition of Cancer Cell Proliferation : The oxadiazole group is known for its role in inhibiting various kinases involved in cancer cell proliferation. For example, compounds that target the HSET (KIFC1) kinesin have shown promise in inducing multipolar spindle formation in cancer cells, leading to cell death through aberrant mitotic processes .
  • Serotonin Receptor Agonism : The indole structure is characteristic of tryptamines, which are known to interact with serotonin receptors. Specifically, the compound may act as an agonist at the 5-HT1F receptor, which is implicated in various neurological processes and could provide therapeutic effects in migraine treatment .

Anticancer Activity

A study investigating similar compounds demonstrated that derivatives with oxadiazole scaffolds exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell cycle progression. For instance, one study reported that related compounds led to increased multipolarity in centrosome-amplified cancer cells at concentrations as low as 15 μM .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AnticancerInhibition of HSET; induces apoptosis
Serotonin receptor agonismActivation of 5-HT1F
AntimicrobialPotential inhibition of bacterial growth

Q & A

Q. What are the key synthetic routes for N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide, and what intermediates are critical for optimizing yield and purity?

(Basic)
The synthesis typically involves:

  • Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via reaction of amidoximes with activated carboxylic acid derivatives (e.g., using CDI or DCC) .
  • Suzuki Coupling : To introduce the indole moiety, a palladium-catalyzed cross-coupling between brominated oxadiazole intermediates and indole-bearing boronic acids is employed .
  • Buchwald-Hartwig Amination : For functionalizing the methanesulfonamide group, this method ensures efficient C-N bond formation under mild conditions .
    Critical Intermediates :
  • 5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid : Ensures proper orientation of the indole substituent.
  • 4-(Bromomethyl)phenylmethanesulfonamide : A key electrophile for methylene bridge formation.

Q. How can NMR and X-ray crystallography be utilized to resolve structural ambiguities in the oxadiazole-indole core?

(Basic)

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to confirm connectivity. The indole NH and oxadiazole protons appear as distinct singlets (δ 10.2–12.5 ppm and δ 8.5–9.0 ppm, respectively) .
  • X-ray Crystallography : Resolves stereoelectronic effects (e.g., planarity of the oxadiazole ring) and validates bond lengths (C-N: ~1.30 Å, N-O: ~1.36 Å) .

Q. What in vitro assays are recommended to evaluate the antimitotic activity of this compound, and how do experimental designs account for potential off-target effects?

(Advanced)

  • Tubulin Polymerization Assays : Measure inhibition kinetics using purified tubulin, with colchicine as a competitive control .
  • Cell Cycle Analysis (Flow Cytometry) : Quantify G2/M arrest in cancer cell lines (e.g., NCI-H522) .
  • Counter-Screens : Include kinase panels (e.g., Eurofins KinaseProfiler) to rule out off-target inhibition.

Q. What methodological approaches are employed to analyze purity and stability under varying storage conditions?

(Advanced)

  • HPLC-PDA/MS : Use C18 columns (ACN/water + 0.1% TFA) to detect impurities (>95% purity threshold) .
  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products (e.g., sulfonamide hydrolysis) .

Q. How do structural modifications at the 2-aminoethylindole position influence tubulin binding affinity?

(Advanced)

  • SAR Studies : Replace the 2-aminoethyl group with alkyl/aryl variants. LP-261 (a structural analog) showed that bulkier groups reduce potency due to steric clashes in the colchicine-binding pocket .
  • Computational Modeling : Molecular docking (AutoDock Vina) using tubulin PDB 1SA0 identifies hydrogen bonds between the aminoethyl group and β-tubulin Thr179 .

Q. When encountering contradictory spectral data during characterization, what systematic strategies ensure accurate structural elucidation?

(Advanced)

  • Multi-Technique Validation : Cross-reference NMR (e.g., NOESY for spatial proximity) with high-resolution MS and IR (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
  • Single-Crystal XRD : Resolves tautomerism in heterocyclic systems (e.g., oxadiazole vs. thiadiazole) .

Q. What pharmacokinetic parameters should be prioritized in preclinical development?

(Advanced)

  • ADMET Profiling :
    • Aqueous Solubility : Shake-flask method (pH 7.4 buffer).
    • Microsomal Stability : Incubate with liver microsomes (CYP3A4/2D6) to assess metabolic clearance .
    • Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis.

Q. How can molecular docking studies predict binding modes with tubulin?

(Advanced)

  • Docking Workflow :
    • Prepare tubulin structure (PDB 1SA0) by removing water and adding polar hydrogens.
    • Define the binding site using colchicine’s coordinates.
    • Validate with known inhibitors (e.g., combretastatin A-4) before screening the compound .
  • Validation : Mutate key residues (e.g., β-tubulin Thr179Ala) and assess binding affinity shifts via SPR or ITC.

Properties

IUPAC Name

N-[4-[[5-[3-(2-aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl]methyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-29(26,27)25-16-5-2-13(3-6-16)10-19-23-20(28-24-19)14-4-7-18-17(11-14)15(8-9-21)12-22-18/h2-7,11-12,22,25H,8-10,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXMQLISPYELRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC4=C(C=C3)NC=C4CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160175
Record name L 694247
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137403-12-4
Record name N-[4-[[5-[3-(2-Aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl]methyl]phenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137403-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L 694247
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137403124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L 694247
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-694,247
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ5DP5EN56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide
Reactant of Route 2
N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide
Reactant of Route 3
N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide
Reactant of Route 4
N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide
Reactant of Route 5
N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide
Reactant of Route 6
N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide

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